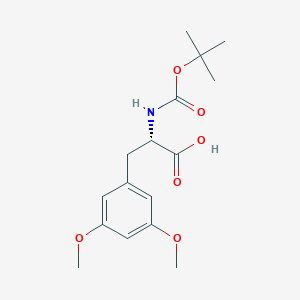

Boc-3,5-Dimethoxy-L-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H23NO6 |

|---|---|

Molecular Weight |

325.36 g/mol |

IUPAC Name |

(2S)-3-(3,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-13(14(18)19)8-10-6-11(21-4)9-12(7-10)22-5/h6-7,9,13H,8H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1 |

InChI Key |

UXDUTJCMSPPINN-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)OC)OC)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)OC)OC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Precision Synthesis of Boc-3,5-Dimethoxy-L-phenylalanine: A Catalytic Asymmetric Approach

Topic: Synthesis and Characterization of Boc-3,5-Dimethoxy-L-phenylalanine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a critical non-canonical amino acid (NCAA) scaffold used extensively in peptidomimetic drug design. The 3,5-dimethoxy substitution pattern confers unique electronic properties and metabolic stability compared to native phenylalanine, making it a valuable tool for modulating peptide potency and proteolytic resistance.

This guide departs from traditional, low-yield racemic resolutions. Instead, it details a catalytic asymmetric synthesis route. This approach ensures high enantiomeric excess (>99% ee), scalability, and atom economy, aligning with modern pharmaceutical process standards.

Strategic Retrosynthesis

To achieve the target L-isomer with high fidelity, we employ a convergent strategy. The retrosynthetic analysis disconnects the target molecule at the

Diagram 1: Retrosynthetic Analysis & Forward Logic

Caption: Strategic disconnection showing the convergent assembly of the dehydro-amino acid followed by enantioselective hydrogenation.

Core Experimental Protocol

Phase 1: Horner-Wadsworth-Emmons (HWE) Condensation

Objective: Synthesize Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)acrylate. Rationale: The HWE reaction is preferred over the Erlenmeyer azlactone synthesis here because it allows for the direct installation of the Boc-protecting group and the methyl ester, streamlining the downstream workflow.

Reagents:

-

3,5-Dimethoxybenzaldehyde (1.0 equiv)

-

Boc-phosphonoglycinate trimethyl ester (1.1 equiv)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

Protocol:

-

Setup: Charge a flame-dried round-bottom flask with Boc-phosphonoglycinate trimethyl ester and anhydrous DCM under a nitrogen atmosphere.

-

Activation: Cool to 0°C. Add DBU dropwise. The solution will turn slightly yellow, indicating ylide formation. Stir for 15 minutes.

-

Addition: Add 3,5-dimethoxybenzaldehyde dissolved in minimal DCM dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product typically appears as the less polar spot.

-

Workup: Quench with 1N HCl (cold). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from EtOAc/Hexane to obtain the Z-isomer predominantly (crucial for high ee in the next step).

Phase 2: Asymmetric Hydrogenation (The Critical Step)

Objective: Enantioselective reduction of the alkene to yield the L-amino acid derivative. Catalyst Choice: (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) tetrafluoroborate ([(S,S)-Et-DuPhos-Rh(COD)]BF₄). Why this Catalyst? Rh(I)-DuPhos complexes are the industry gold standard for hydrogenating dehydro-amino acids. They operate fast (high TOF) and typically yield ee >99% for phenylalanine derivatives by rigidly binding the substrate via the amide carbonyl and the alkene.

Protocol:

-

Inert Handling: In a nitrogen-filled glovebox, dissolve the dehydro-amino acid substrate in degassed MeOH (0.1 M concentration).

-

Catalyst Loading: Add the Rh-catalyst (substrate:catalyst ratio 500:1 to 1000:1).

-

Hydrogenation: Transfer to a high-pressure autoclave. Purge with H₂ (3 cycles). Pressurize to 5 atm (75 psi) H₂.

-

Reaction: Stir at room temperature for 3–6 hours. Conversion is usually quantitative.

-

Purification: Concentrate the solvent. Filtration through a short pad of silica gel is usually sufficient to remove the catalyst.

Phase 3: Ester Hydrolysis (Optional)

If the free acid is required:

-

Dissolve the methyl ester in THF/H₂O (1:1).

-

Add LiOH (2.0 equiv) at 0°C. Stir until consumption of starting material (approx. 1 h).

-

Acidify carefully with 1N HCl to pH 3. Extract with EtOAc.

Characterization & Quality Control

Trustworthiness in synthesis relies on self-validating data. The following parameters define the successful synthesis of this compound.

Data Summary Table

| Parameter | Expected Value / Range | Method of Verification |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Molecular Weight | 325.36 g/mol (Free Acid) | ESI-MS ( |

| Enantiomeric Excess | > 99.0% | Chiral HPLC (e.g., Chiralpak AD-H) |

| 1H NMR (DMSO-d₆) | Distinct singlets for OMe and Boc | 400/500 MHz NMR |

1H NMR Interpretation (Predicted)

- 1.35 (s, 9H): Boc tert-butyl group.

-

2.80 - 3.10 (m, 2H):

- 3.73 (s, 6H): Methoxy groups at 3,5-positions (Key identifier).

-

4.15 (m, 1H):

- 6.35 (t, 1H): Aromatic proton at position 4.

- 6.45 (d, 2H): Aromatic protons at positions 2 and 6.

- 7.10 (d, 1H): Amide NH.

- 12.50 (br s, 1H): Carboxylic acid OH.

Diagram 2: Purification & QC Workflow

Caption: Logic flow for purification based on enantiomeric excess (ee) determination.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Enantioselectivity (<90% ee) | Isomer impurity in precursor | Ensure the dehydro-amino acid is pure Z-isomer before hydrogenation. Recrystallize the precursor. |

| Incomplete Conversion | Catalyst poisoning | Ensure solvent (MeOH) is strictly degassed. Oxygen poisons Rh(I) catalysts instantly. |

| Racemization | Harsh hydrolysis conditions | Keep LiOH hydrolysis at 0°C. Avoid strong heating during workup. |

References

-

Burk, M. J., et al. (1993). "Preparation of N-Boc-amino acids via asymmetric hydrogenation." Journal of the American Chemical Society.[1] Link

-

Schmidt, U., et al. (1992). "Amino acids and peptides; 86. Phosphonoglycine esters as useful tools in the synthesis of dehydroamino acids and amino acids." Synthesis. Link

-

Jakubowski, H. (2010). "Quality control in amino acid synthesis and translation." Wiley Interdisciplinary Reviews. Link

-

Chem-Impex International. "Boc-L-phenylalanine Characterization Data." Product Catalog. Link

Sources

An In-depth Technical Guide to Boc-3,5-Dimethoxy-L-phenylalanine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-3,5-dimethoxy-L-phenylalanine (Boc-3,5-Dimethoxy-L-phenylalanine), a valuable synthetic amino acid derivative for peptide synthesis and drug discovery. This document details its physicochemical properties, provides validated protocols for its synthesis and purification, and explores its applications in the development of novel peptides and therapeutic agents. The strategic placement of dimethoxy groups on the phenyl ring offers unique conformational constraints and potential for enhanced biological activity, making this building block a significant tool for medicinal chemists and peptide scientists.

Introduction: The Significance of Modified Phenylalanine Analogs

Phenylalanine, with its aromatic side chain, is a fundamental component of many biologically active peptides, contributing to structural stability and receptor interactions. The modification of the phenyl ring provides a powerful strategy to modulate the pharmacological properties of these peptides. The introduction of methoxy substituents, as in this compound, can influence hydrophobicity, metabolic stability, and binding affinity to target receptors. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of peptide chemistry, enabling the stepwise and controlled assembly of amino acids into complex peptide chains.[1] This guide focuses specifically on the 3,5-dimethoxy substituted variant, a tool for creating peptides with potentially novel biological activities.

Physicochemical Properties

The precise physicochemical properties of this compound are crucial for its effective use in synthesis and for understanding its influence on peptide characteristics.

| Property | Value | Source |

| Chemical Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,5-dimethoxyphenyl)propanoic acid | [2] |

| Synonyms | N-Boc-3,5-dimethoxy-L-phenylalanine, this compound | [2] |

| CAS Number | 1213596-36-1 | [2][3] |

| Molecular Formula | C₁₆H₂₃NO₆ | [2] |

| Molecular Weight | 325.36 g/mol | [2] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 85 - 88 °C (for the parent compound Boc-L-phenylalanine) | [5][6] |

| Solubility | Soluble in organic solvents such as dichloromethane, dimethylformamide, and methanol. Insoluble in water. | [4] |

| Optical Rotation | [α]D²⁰ +25±1° (c = 1% in ethanol) for Boc-L-phenylalanine |

Synthesis and Purification

The synthesis of this compound is a two-step process involving the synthesis of the parent amino acid, 3,5-dimethoxy-L-phenylalanine, followed by the protection of its amino group with a Boc moiety.

Synthesis of 3,5-Dimethoxy-L-phenylalanine

The synthesis of substituted phenylalanine analogs can be achieved through various established methods in organic chemistry. A common approach involves the asymmetric synthesis from a suitable benzaldehyde derivative.

Caption: General synthetic route to 3,5-Dimethoxy-L-phenylalanine.

Experimental Protocol: Synthesis of 3,5-Dimethoxy-L-phenylalanine (General Procedure)

This protocol outlines a general synthetic strategy. The specific reagents and conditions may require optimization.

-

Condensation: React 3,5-dimethoxybenzaldehyde with N-acetylglycine in the presence of a base (e.g., sodium acetate) and acetic anhydride. This forms an azlactone intermediate (Erlenmeyer-Plöchl synthesis).

-

Hydrolysis and Reduction: The azlactone is then hydrolyzed and reduced to yield the racemic N-acetyl-3,5-dimethoxyphenylalanine.

-

Enzymatic Resolution: The racemic mixture is subjected to enzymatic resolution using an acylase to selectively deacetylate the L-enantiomer, yielding L-3,5-dimethoxyphenylalanine.

-

Purification: The product is purified by recrystallization or ion-exchange chromatography.

Boc Protection of 3,5-Dimethoxy-L-phenylalanine

The protection of the amino group is a standard procedure in peptide synthesis.[7]

Caption: Workflow for the Boc protection of 3,5-Dimethoxy-L-phenylalanine.

Experimental Protocol: N-tert-butoxycarbonylation of 3,5-Dimethoxy-L-phenylalanine

This protocol is adapted from a general procedure for the Boc protection of L-phenylalanine.[7]

-

Dissolution: Dissolve 1 equivalent of 3,5-dimethoxy-L-phenylalanine in a 1:1 mixture of 1,4-dioxane and 1(N) sodium hydroxide solution.[7]

-

Reaction: Cool the solution in an ice bath and add 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) dropwise.[7]

-

Stirring: Allow the reaction mixture to warm to room temperature and stir overnight.[7]

-

Work-up: Acidify the reaction mixture to pH 2-3 with a cold aqueous solution of potassium bisulfate. Extract the product into an organic solvent such as ethyl acetate.[7]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[7]

Purification of this compound

Purification is critical to ensure the high purity required for peptide synthesis.

Experimental Protocol: Purification by Column Chromatography

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a silica gel column (60-120 mesh) with a suitable solvent system, such as a mixture of chloroform and methanol.[7]

-

Elution: Load the slurry onto the column and elute with a gradient of increasing methanol concentration in chloroform (e.g., starting from 2% methanol).[7]

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[7]

Experimental Protocol: Purification by Recrystallization

-

Dissolution: Dissolve the crude product in a minimal amount of a hot solvent, such as ethyl acetate or a mixture of ethanol and water.[8]

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound. While specific experimental data for this compound is not widely published, the following are the expected characteristic signals based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methoxy protons (a singlet around 3.8 ppm), the benzylic protons (a multiplet around 3.0 ppm), the alpha-proton (a multiplet around 4.3 ppm), and the aromatic protons.[9][10]

-

¹³C NMR: Expected signals include those for the carbons of the Boc group, the methoxy carbons, the aromatic carbons (with characteristic shifts due to the methoxy substituents), the alpha-carbon, the beta-carbon, and the carbonyl carbon of the carboxylic acid.[11]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H bond of the carbamate, the C=O stretching of the Boc group and the carboxylic acid, and the C-O stretching of the methoxy groups.[1][12]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak for C₁₆H₂₃NO₆ would be at m/z 325.15 (M+H)⁺ in positive ion mode.[12][13]

Applications in Peptide Synthesis and Drug Discovery

This compound is a valuable building block for the synthesis of peptides with modified properties.

Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group is traditionally used in solid-phase peptide synthesis (SPPS).[] The workflow for incorporating this compound into a growing peptide chain is as follows:

Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.

Rationale for 3,5-Dimethoxy Substitution in Drug Design

The introduction of two methoxy groups at the 3 and 5 positions of the phenyl ring can have several strategic advantages in drug design:

-

Conformational Restriction: The methoxy groups can restrict the rotation of the phenyl ring, leading to a more defined peptide conformation. This can enhance binding affinity and selectivity for a specific biological target.

-

Increased Lipophilicity: The methoxy groups can increase the lipophilicity of the peptide, which may improve its ability to cross cell membranes and enhance its bioavailability.

-

Metabolic Stability: The methoxy groups can block sites of potential metabolism on the aromatic ring, leading to a longer in vivo half-life of the peptide drug.

-

Altered Receptor Interactions: The electron-donating nature of the methoxy groups can alter the electronic properties of the aromatic ring, potentially leading to new and favorable interactions with the target receptor.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a specialized amino acid derivative that offers medicinal chemists and peptide scientists a valuable tool for the design and synthesis of novel peptides with potentially enhanced therapeutic properties. Its unique substitution pattern can impart desirable conformational, metabolic, and binding characteristics. The synthetic and purification protocols outlined in this guide provide a framework for the preparation of high-purity material essential for successful peptide synthesis and drug discovery programs. Further research into the biological effects of incorporating this analog into various peptide scaffolds is warranted to fully explore its therapeutic potential.

References

-

Canadian Science Publishing. (n.d.). The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methyl-phenyl)-2-aminopropane (DOM). III. Some Derivatives of 3-phenylalanine. Canadian Journal of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine. PubChem. Retrieved from [Link]

-

Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide analogue. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses Procedure. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Phenylalanine. Retrieved from [Link]

-

Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (n.d.). Retrieved from [Link]

-

Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 3,4-Dimethoxy-L-phenylalanine. Retrieved from [Link]

-

MDPI. (2023, August 4). (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. Molbank, 2023(3), M1709. Retrieved from [Link]

-

MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 22-35. Retrieved from [Link]

-

AAPPTEC. (n.d.). Boc-Phe-OH [13734-34-4]. Retrieved from [Link]

-

A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). N-Boc-3,5-dimethoxy-L-phenylalanine. Retrieved from [Link]

-

Fritz Haber Institute. (2024, November 5). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). L-Phenylalanine at BMRB. Retrieved from [Link]

-

ResearchGate. (n.d.). Absolute value of optical rotation of phenylalanine for various L-enantiomer abundances and concentrations. Retrieved from [Link]

-

Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. (2025, January 15). National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021, April 23). Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics. Molecules, 26(9), 2483. Retrieved from [Link]

-

Neuroprotective action of halogenated derivatives of L-phenylalanine. (2004, May 15). National Center for Biotechnology Information. Retrieved from [Link]

-

Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. N-Boc-3,5-dimethoxy-L-phenylalanine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. N-Boc-3,5-dimethoxy-L-phenylalanine | 1213596-36-1 [chemicalbook.com]

- 4. CAS 13734-34-4: N-Boc-L-phenyl alanine | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Profile: Boc-3,5-Dimethoxy-L-phenylalanine

Part 1: Executive Summary & Molecular Identity

Boc-3,5-Dimethoxy-L-phenylalanine is a specialized non-canonical amino acid derivative used primarily in medicinal chemistry and solid-phase peptide synthesis (SPPS).[1] By incorporating electron-donating methoxy groups at the meta positions of the phenyl ring, this building block alters the electronic and steric properties of the resulting peptide. These modifications are critical for optimizing receptor binding affinity, improving metabolic stability against proteases, and tuning the hydrophobicity of therapeutic candidates.

The precise molecular weight is the fundamental anchor for stoichiometric calculations in synthesis and identity validation in Mass Spectrometry (MS).

Chemical Specifications Table

| Property | Specification |

| Compound Name | This compound |

| CAS Number | 1213596-36-1 |

| Molecular Formula | C₁₆H₂₃NO₆ |

| Average Molecular Weight | 325.36 g/mol |

| Monoisotopic Mass | 325.1525 Da |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DCM, Methanol; Insoluble in Water |

| Purity Standard | ≥ 98% (HPLC) |

| SMILES | CC(C)(C)OC(=O)NOC)OC)C(=O)O |

Part 2: Molecular Weight Analysis & Validation

As a scientist, relying on a label is insufficient. You must understand the structural composition to validate your analytical data.

Structural Mass Breakdown

The molecular weight of 325.36 g/mol is derived from three distinct structural components. Understanding this breakdown is essential for interpreting fragmentation patterns in MS/MS analysis.

-

L-Phenylalanine Core (C₉H₁₁NO₂): The scaffold providing the alpha-carbon chirality and aromatic side chain.[1]

-

Boc Protecting Group (+C₅H₈O₂): The tert-butyloxycarbonyl group replaces one amine hydrogen.

-

Mass Shift: +100.12 Da (Boc group mass) - 1.01 Da (H) = +99.11 Da .

-

-

3,5-Dimethoxy Substitution (+C₂H₄O₂): Two methoxy (-OCH₃) groups replace two aromatic hydrogens.

-

Calculation: 2 × (31.03 Da [-OCH₃] - 1.01 Da [-H]) = +60.04 Da .[1]

-

Total MW Calculation: 165.19 (Phe) + 99.11 (Boc shift) + 60.04 (Dimethoxy shift) ≈ 325.34 g/mol (Minor variance due to isotopic abundance averaging).

Self-Validating Protocol: LC-MS Identification

To confirm the identity of this compound before use in synthesis, execute the following Liquid Chromatography-Mass Spectrometry (LC-MS) workflow.

Methodology:

-

Sample Prep: Dissolve 0.1 mg of compound in 1 mL of 50:50 Acetonitrile:Water (with 0.1% Formic Acid).

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Expected Signals:

-

[M+H]⁺: 326.16 m/z (Protonated species).

-

[M+Na]⁺: 348.14 m/z (Sodium adduct—common in Boc-protected amino acids).

-

[M+H - Boc]⁺: ~226.1 m/z (Fragment showing loss of Boc group, often observed at higher cone voltages).

-

Part 3: Synthesis & Application Protocols

Handling and Storage

-

Storage: Store at +2°C to +8°C under an inert atmosphere (Argon or Nitrogen). Moisture sensitivity is low, but hydrolytic degradation can occur over extended periods if exposed to humid air.

-

Stability: Stable for >2 years if stored correctly. Avoid contact with strong acids (TFA, HCl) until the deprotection step is required.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Incorporating sterically hindered or electron-rich amino acids like this compound requires modified coupling conditions to prevent racemization and ensure high yield.[1]

Coupling Workflow (Fmoc/tBu Strategy adaptation or Boc/Bzl): Note: While this is a Boc-protected amino acid, it is typically used in Boc-SPPS chemistry.[1] If used in Fmoc chemistry, the Boc group acts as a permanent N-terminal cap or requires specific cleavage strategies.[1]

Step-by-Step Coupling Procedure:

-

Activation:

-

Dissolve 3.0 equivalents (eq) of this compound in dry DMF.

-

Add 2.8 eq of HBTU (or HATU for difficult sequences) and 6.0 eq of DIEA (Diisopropylethylamine).

-

Scientist's Insight: Pre-activate for exactly 2 minutes. Extended activation can lead to ester hydrolysis or racemization at the alpha-carbon.

-

-

Coupling:

-

Add the activated solution to the resin-bound free amine.

-

Agitate at room temperature for 45–60 minutes.

-

Monitoring: Perform a Kaiser Test (ninhydrin). If the beads remain blue (positive for amines), re-couple using fresh reagents.

-

-

Deprotection (Boc Removal):

-

Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[2]

-

Duration: 2 x 15 minutes.

-

Caution: The methoxy groups on the phenyl ring are electron-donating, making the ring susceptible to electrophilic aromatic substitution during cleavage. Always use scavengers (e.g., water, triisopropylsilane) in the final cleavage cocktail to prevent side reactions.

-

Visualization: SPPS Cycle Logic

The following diagram illustrates the logical flow of incorporating this specific derivative into a peptide chain.

Caption: Logical workflow for the solid-phase coupling of this compound.

Part 4: Troubleshooting & Causality

Issue: Low Coupling Efficiency

-

Cause: The 3,5-dimethoxy substitution adds steric bulk compared to native Phenylalanine.

-

Solution: Switch from HBTU to HATU or PyBOP . These reagents generate a more reactive ester species (7-azabenzotriazole ester), overcoming steric hindrance.

Issue: Side Products during Cleavage

-

Cause: The electron-rich dimethoxy-phenyl ring acts as a "trap" for carbocations generated during the removal of protecting groups (like t-butyl cations).[1]

-

Solution: Increase scavenger load. A cocktail of TFA/TIPS/H₂O (95:2.5:2.5) is recommended. Avoid using scavengers that might react with the methoxy group.

References

-

PubChem. (2025).[3][4] Boc-L-phenylalanine and Derivatives: Physical Properties and Spectra. National Library of Medicine. [Link]

-

University of California, Irvine. (2020). Standard Practices for Solid-Phase Peptide Synthesis (Nowick Lab Guide). [Link]

Sources

Technical Guide: Solubility Profiling of Boc-3,5-Dimethoxy-L-phenylalanine

Executive Summary

Boc-3,5-Dimethoxy-L-phenylalanine (CAS: 205433-68-1 / 1213596-36-1) is a critical building block in the synthesis of peptidomimetics and complex pharmaceutical intermediates. Its solubility behavior is governed by the interplay between the lipophilic tert-butyloxycarbonyl (Boc) protecting group, the electron-rich dimethoxy-phenyl ring, and the free carboxylic acid moiety.

This guide provides a definitive technical analysis of its solubility profile. Unlike generic datasheets, this document focuses on the causality of dissolution and provides self-validating protocols to ensure reproducibility in Solid-Phase Peptide Synthesis (SPPS) and liquid-phase purification.

Part 1: Physicochemical Profile & Solubility Mechanism

To master the solubility of this compound, one must understand the competing forces at the molecular level.

Structural Analysis[1]

-

The Hydrophobic Driver: The Boc group eliminates the zwitterionic character of the native amino acid by capping the amine. This drastically reduces water solubility and enhances affinity for organic solvents.

-

The Electronic Modifier: The 3,5-dimethoxy substitution on the phenyl ring increases electron density. While methoxy groups are hydrogen bond acceptors, they add steric bulk and lipophilicity compared to hydroxyls.

-

The Solubilizing Handle: The free Carboxylic Acid (-COOH) is the only ionizable group. It allows dissolution in aqueous media only if the pH is raised > 7.5 (deprotonation).

Theoretical Properties

| Property | Value (Approx.) | Implication for Solubility |

| LogP | 2.8 – 3.2 | Highly Lipophilic. Prefers organic layers. |

| pKa (-COOH) | ~3.8 – 4.0 | Requires basic buffer for aqueous solubility. |

| H-Bond Donors | 2 (NH, OH) | Capable of H-bonding with DMSO/DMF. |

| H-Bond Acceptors | 5 (C=O x2, O-Me x2) | Good solubility in protic solvents (Alcohols). |

Part 2: Solvent Compatibility Matrix

The following matrix categorizes solvents based on thermodynamic capability and process suitability.

Table 1: Solubility Profile

| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes & Risk Factors |

| Dipolar Aprotic | DMF, DMSO, NMP | Excellent (>100 mg/mL) | Preferred for SPPS. Breaks intermolecular H-bonds effectively. Note: DMSO is difficult to remove; use DMF for coupling. |

| Chlorinated | DCM (Dichloromethane) | Good (>50 mg/mL) | Ideal for liquid-phase reactions. Risk: Can cause gelation at very high concentrations (>200 mg/mL). |

| Alcohols | Methanol, Ethanol | Good (>30 mg/mL) | Good for transfers/purification. Critical Risk: Avoid prolonged storage to prevent methyl ester formation (transesterification). |

| Ethers | THF, Dioxane | Moderate | Useful for specific reductions. Peroxide formation risk in long-term storage. |

| Aqueous | Water (Acidic/Neutral) | Insoluble | The compound will float or precipitate. |

| Aqueous | Water (Basic, pH > 8) | Soluble | Soluble as the carboxylate salt (e.g., using NaHCO₃ or DIPEA). |

| Hydrocarbons | Hexanes, Heptane | Insoluble | Used as Anti-Solvents. Excellent for precipitating the product during purification. |

Part 3: Self-Validating Experimental Protocols

Do not rely on visual inspection alone. "Clear" solutions can contain micro-aggregates that clog synthesizers. Use these protocols to validate solubility before scaling up.

Protocol A: The "Saturation Shake-Flask" Method (Gravimetric)

Purpose: Determine the exact thermodynamic solubility limit in a specific solvent.

-

Preparation: Weigh 100 mg of this compound into a 2 mL HPLC vial.

-

Addition: Add 500 µL of the target solvent (e.g., DCM).

-

Equilibration: Vortex for 1 minute, then shake at 25°C for 4 hours.

-

Check point: If fully dissolved, add more solid until precipitation is visible (saturation).

-

-

Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

-

Quantification: Carefully remove 100 µL of the supernatant, transfer to a pre-weighed aluminum pan, and evaporate the solvent (vacuum oven). Weigh the residue.

-

Calculation:

Protocol B: Turbidity Test for SPPS (Go/No-Go)

Purpose: Rapidly verify if a stock solution (e.g., 0.2 M in DMF) is stable for automated synthesis.

-

Dissolve the required amount to reach 0.2 M in DMF.

-

Let stand for 1 hour at room temperature.

-

The Laser Test: Shine a laser pointer (red or green) through the vial.

-

Pass: The beam passes through with no scattering (Tyndall effect).

-

Fail: A visible beam path indicates light scattering by micro-aggregates. Do not use in synthesizer.

-

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection during synthesis and purification.

Caption: Decision tree for solvent selection based on application (Synthesis vs. Purification).

Part 5: Troubleshooting & Stability

Gelation in DCM

Boc-amino acids with aromatic side chains can form supramolecular gels in DCM due to

-

Symptom: Solution becomes viscous or jelly-like at >0.5 M.

-

Fix: Add 1-5% DMF to the DCM solution to disrupt the stacking interactions.

Storage of Solutions

-

DMF/NMP Stocks: Stable for 24-48 hours. Long-term storage can lead to slow Fmoc removal (if Fmoc were present) or racemization, though Boc is generally robust.

-

Methanol Stocks: Not Recommended for storage >12 hours. The free carboxylic acid can slowly convert to a methyl ester, capping the C-terminus and ruining the building block for peptide synthesis.

References

- Albericio, F., & Tyle, P. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

-

Sigma-Aldrich. (n.d.). Product Specification: Boc-Phe-OH. Retrieved from (Used as a baseline for Boc-Phe derivative solubility properties).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 77857, Boc-L-phenylalanine. Retrieved from .

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][] Chemical Reviews, 109(6), 2455-2504. . (Authoritative source on stability and solubility of protecting groups).

Sources

Structural Elucidation and Purity Assessment of Boc-3,5-Dimethoxy-L-phenylalanine via Mass Spectrometry

Abstract

This technical guide details the mass spectrometric analysis of Boc-3,5-Dimethoxy-L-phenylalanine , a critical building block in solid-phase peptide synthesis (SPPS) and peptidomimetic drug design.[1] We explore the ionization behavior, specific fragmentation pathways driven by the electron-rich dimethoxybenzyl moiety, and rigorous protocols for impurity profiling. This document is designed for analytical scientists requiring high-fidelity structural confirmation and purity assessment.

Part 1: Molecular Identity & Physicochemical Core[1]

Before initiating MS analysis, the analyst must understand the physicochemical properties that dictate ionization efficiency and chromatographic behavior. The 3,5-dimethoxy substitution pattern significantly increases the electron density of the aromatic ring compared to native phenylalanine, influencing both retention time (hydrophobicity) and fragment ion stability.

Table 1: Physicochemical Profile

| Property | Specification | Analytical Relevance |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3,5-dimethoxyphenyl)propanoic acid | Defines chiral center (L-isomer) and protecting group.[1][2][3] |

| Formula | Basis for isotope modeling. | |

| Monoisotopic Mass | 325.1525 Da | Target for High-Resolution MS (HRMS).[1] |

| Average Mass | 325.36 Da | Target for Low-Res (Single Quad) checks. |

| 326.1598 m/z | Primary precursor ion in ESI(+). | |

| 348.1417 m/z | Common adduct in salt-containing buffers.[1] | |

| 324.1452 m/z | Precursor in ESI(-); useful for acid confirmation.[1] | |

| LogP (Predicted) | ~2.3 - 2.8 | Moderately hydrophobic; retains well on C18.[1] |

Part 2: Mass Spectrometry Method Development

Ionization Strategy: The Polarity Decision

While the carboxylic acid moiety allows for Negative Mode (

-

Fragmentation Richness: Protonated precursors (

) yield informative backbone and side-chain fragments (b-ions, y-ions, immonium ions) essential for structural verification.[1] Negative mode often yields only the decarboxylated species or simple deprotonated ions. -

Sensitivity: The carbamate (Boc) nitrogen and the electron-rich aromatic ring are readily protonated under acidic mobile phase conditions.

Mobile Phase Chemistry

-

Avoid TFA: Trifluoroacetic acid (TFA) causes significant ion suppression in MS.[4]

-

Use Formic Acid: A 0.1% Formic Acid (FA) solution provides sufficient acidity (

) to ensure protonation of the Boc-amine and the carboxylic acid, maximizing

Part 3: Fragmentation Dynamics & Structural Elucidation[1][5]

The fragmentation of this compound is distinct due to the Boc protecting group and the stabilized dimethoxybenzyl cation .[1]

Primary Fragmentation Channels

-

Boc Group Elimination (The "Signature" Loss): The most labile portion is the tert-butyl group. In the gas phase, this occurs via a mechanism often described as a McLafferty-like rearrangement or charge-remote fragmentation.[1]

-

Immonium Ion Formation: The "fingerprint" of any amino acid in MS/MS is its immonium ion (

). -

Tropylium/Benzyl Cation: The 3,5-dimethoxybenzyl cation (

) is highly resonance-stabilized.[1] You will likely observe a strong peak at m/z 151.07 (Benzyl cation) or the rearranged tropylium equivalent.

Visualization of Fragmentation Pathway

The following diagram illustrates the causal flow of fragmentation from the parent ion to diagnostic fragments.

Caption: MS/MS fragmentation tree for this compound showing primary neutral losses and diagnostic diagnostic side-chain ions.

Part 4: Impurity Profiling & Quality Control[1]

When analyzing this raw material, specific impurities related to its synthesis and stability must be monitored.[4]

Key Impurities

| Impurity Type | Origin | Mass Shift | Target m/z ( |

| Free Amino Acid | Acidic hydrolysis of Boc group (storage/synthesis).[1] | -100 Da | 226.11 |

| Dimerization | Self-reaction during activation/coupling.[1] | ~2x Mass | ~633.30 |

| t-Butyl Cation Adducts | Scavenging of t-butyl cation by the electron-rich ring.[1] | +56 Da | 382.22 |

| Des-Boc + Acetyl | Capping impurity if acetic anhydride was used nearby.[1] | -100 + 42 Da | 268.12 |

Racemization Check (Chiral Purity)

Crucial Note: Standard MS cannot distinguish the L-isomer from the D-isomer (enantiomers have identical mass).[1] To validate the "L" designation, you must use a Chiral Column (e.g., Chiralpak IA/IB) or derivatize with Marfey's Reagent (FDAA) to create diastereomers separable on standard C18 columns.

Part 5: Comprehensive Experimental Protocol

This protocol is designed to be self-validating. If the "System Suitability" criteria are not met, the data should be rejected.

Sample Preparation

-

Stock Solution: Dissolve 1 mg of this compound in 1 mL of Methanol (MeOH) . (Avoid DMSO if possible, as it causes background noise).

-

Working Standard: Dilute stock 1:100 into

-

Blank:

LC-MS Conditions[1]

-

Instrument: Q-TOF or Orbitrap (preferred for mass accuracy < 5 ppm).[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

). -

Mobile Phase A: Water + 0.1% Formic Acid.[6]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

-

Gradient:

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5

.

Analytical Workflow Diagram

Caption: Step-by-step LC-MS/MS acquisition workflow for purity and identity confirmation.

References

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Standard reference for ESI and fragmentation mechanisms). [1]

-

NIST Mass Spectrometry Data Center. (n.d.). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. (Authoritative source for standard amino acid fragmentation data).

-

Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548. (Definitive review on the "mobile proton" model and immonium ion formation). [1]

-

Sigma-Aldrich. (2024).[7] Boc-Phe-OH Product Specification & MSDS. (Reference for general Boc-Phenylalanine physicochemical properties and handling).

Sources

- 1. CAS 13734-34-4: N-Boc-L-phenyl alanine | CymitQuimica [cymitquimica.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. agilent.com [agilent.com]

- 5. ionsource.com [ionsource.com]

- 6. massbank.eu [massbank.eu]

- 7. Boc-Phe-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.cn]

Technical Procurement & Utilization Guide: Boc-3,5-Dimethoxy-L-phenylalanine

Executive Summary

This technical guide addresses the procurement, quality control (QC), and application of Boc-3,5-Dimethoxy-L-phenylalanine (CAS: 1213596-36-1). As a non-canonical amino acid, this building block is critical in structure-activity relationship (SAR) studies, offering unique electronic properties (electron-rich aromatic system) and steric bulk compared to native Phenylalanine or Tyrosine.

The market for substituted phenylalanines is fragmented. Researchers often face challenges regarding enantiomeric purity (%ee) and positional isomer confusion (e.g., receiving 3,4-dimethoxy instead of 3,5-dimethoxy). This guide establishes a rigorous protocol for vendor selection and incoming material validation to ensure downstream synthetic success.

Chemical Profile & Rational Design

Understanding the physicochemical behavior of this residue is prerequisite to its application. The 3,5-dimethoxy substitution pattern creates a specific electronic environment on the phenyl ring.

| Property | Data / Description |

| Chemical Name | N-(tert-Butoxycarbonyl)-3,5-dimethoxy-L-phenylalanine |

| CAS Number | 1213596-36-1 (Primary); Note: Verify via structure search as indexing varies. |

| Molecular Formula | C₁₆H₂₃NO₆ |

| Molecular Weight | 325.36 g/mol |

| Protecting Group | Boc (Acid-labile, removed by TFA) |

| Electronic Effect | Electron-donating methoxy groups increase electron density of the aryl ring (π-donor). |

| Solubility | Soluble in DCM, DMF, DMSO; Low solubility in water. |

Scientific Application Context:

-

Receptor Probing: The methoxy groups act as hydrogen bond acceptors but not donors, allowing differentiation between H-bonding and hydrophobic interactions in receptor pockets.

-

Metabolic Stability: The 3,5-substitution blocks metabolic oxidation at these positions, potentially extending the half-life of peptide drugs.

-

Fluorescence: Methoxy-substituted phenylalanines often exhibit altered fluorescence quantum yields, serving as intrinsic probes.

Commercial Supply Landscape

The supply chain for this compound is tiered. Unlike standard amino acids (e.g., Boc-Ala-OH), this is a "Tier 2" specialty building block.

Supplier Categorization

| Tier | Supplier Type | Recommended Vendors | Use Case |

| 1 | Global Catalog | Bachem, Sigma-Aldrich (Merck), Chem-Impex | High reliability, complete CoA, small scale (1g - 25g). Best for GLP work. |

| 2 | Building Block Specialists | Enamine, Combi-Blocks, BLD Pharm | Broadest inventory of analogs. Good balance of cost/quality. |

| 3 | Custom/CRO | WuXi AppTec, PharmBlock | Multi-kilogram scale-up. Requires strict external QC validation. |

The "Isomer Trap" Warning

A common procurement failure mode is the accidental purchase of the 3,4-dimethoxy isomer (CAS: 218457-71-7) or the D-enantiomer .

-

Directive: Always search by CAS and Chemical Structure. Do not rely solely on text names in vendor portals.

Quality Control (QC) Protocol: A Self-Validating System

Trustworthiness Pillar: Do not assume the label is correct. Implement the following incoming inspection workflow. This system ensures that only material meeting >98% purity and >99% ee enters the synthesis pipeline.

QC Workflow Diagram

Figure 1: Incoming Quality Control Workflow. A sequential failure mode analysis where any step failure triggers rejection.

Analytical Specification Table

| Test | Method | Acceptance Criteria | Rationale |

| Appearance | Visual | White to off-white powder | Yellowing indicates oxidation or free amine degradation. |

| Purity | RP-HPLC (C18) | ≥ 98.0% (Area) | Impurities >2% can cause truncation in SPPS. |

| Chiral Purity | Chiral HPLC/SFC | ≥ 99.0% ee (L-isomer) | D-isomer contamination ruins secondary structure (α-helices). |

| Identity | 1H-NMR (300+ MHz) | Conforms to structure | Confirm 3,5-substitution pattern (singlet ~3.7 ppm for OMe). |

| Specific Rotation | Polarimetry | Matches CoA ± 2° | Quick check for gross enantiomeric errors. |

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Expertise & Experience: While Fmoc chemistry is standard, Boc chemistry is preferred for "difficult" sequences prone to aggregation, as the TFA deprotection breaks up secondary structures more effectively than piperidine.

Deprotection Mechanism

The Boc group is acid-labile. In the presence of Trifluoroacetic acid (TFA), it undergoes acidolysis to yield the free amine, CO₂, and isobutylene (gas).

Figure 2: Acidolytic cleavage of the Boc protecting group.

Step-by-Step Coupling Protocol

-

Resin Selection: Use PAM or MBHA resin for Boc chemistry.

-

Deprotection:

-

Treat resin with 50% TFA in DCM (2 x 1 min, then 1 x 20 min).

-

Critical Step: Scavengers (e.g., anisole) are usually not needed for Boc removal alone, but if the peptide contains Trp/Met, add 5% scavenger cocktail.

-

-

Neutralization:

-

Wash with DCM.

-

Neutralize with 10% Diisopropylethylamine (DIEA) in DCM (2 x 2 min).

-

-

Activation & Coupling:

-

Dissolve Boc-3,5-dimethoxy-L-Phe (3.0 eq) in minimal DMF/DCM.

-

Add HBTU (2.9 eq) and DIEA (6.0 eq).

-

Reaction Time: 45–60 minutes.

-

Monitoring: Perform Kaiser Test (Ninhydrin). If blue (positive), re-couple.

-

Safety Note: TFA is highly corrosive. Perform all deprotection steps in a fume hood.

References

-

ChemicalBook. (2025). N-Boc-3,5-dimethoxy-L-phenylalanine Properties and Suppliers.Link

-

Bachem. (2024).[1][2] Peptide Synthesis Guide: Boc vs Fmoc Strategies.Link

-

Organic Chemistry Portal. (2023). Boc Protecting Group Chemistry and Stability.[3]Link

-

BLD Pharm. (2025). Product Analysis: N-Boc-3,5-difluoro-L-phenylalanine (Analog Reference).Link

-

Beilstein Journal of Organic Chemistry. (2011). Synthesis of Boc-protected amines and analytical characterization.Link

Sources

Strategic Purity Assessment of Boc-3,5-Dimethoxy-L-phenylalanine: A Multi-Dimensional Analytical Framework

Executive Summary & Strategic Rationale

In the high-stakes landscape of peptide therapeutics and peptidomimetic drug development, Boc-3,5-Dimethoxy-L-phenylalanine (CAS: 56613-61-7) serves as a critical building block. Its electron-rich aromatic ring and specific steric profile make it invaluable for modulating receptor binding affinity and proteolytic stability.

However, the "Certificate of Analysis" (CoA) provided by bulk manufacturers often masks critical quality attributes. A simple HPLC purity value of >98% is insufficient for GMP-regulated campaigns. The presence of the D-enantiomer (racemization), des-Boc precursors, or regioisomers (e.g., 3,4-dimethoxy variants) can lead to catastrophic failure in Solid Phase Peptide Synthesis (SPPS), resulting in deletion sequences or diastereomeric impurities that are impossible to purify downstream.

This guide moves beyond standard testing to establish a self-validating, multi-dimensional purity assessment framework . We treat the molecule not just as a powder, but as a system of chemical, stereochemical, and stoichiometric variables.

Dimension I: Chemical Purity (RP-HPLC)

Objective: Quantify structurally related impurities (precursors, side-products) and degradation products.

The "Ion-Suppression" Causality

Standard neutral gradients fail for Boc-amino acids. The free carboxylic acid moiety (

-

Protocol Requirement: We must use an acidic mobile phase (pH < 3.0) to fully protonate the carboxylic acid (

), forcing the molecule into a single, hydrophobic state that interacts sharply with the C18 stationary phase.

Experimental Protocol A: High-Resolution RP-HPLC

| Parameter | Specification | Rationale |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | End-capping reduces silanol interactions with the carbamate nitrogen. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q) | Suppresses ionization; TFA pairs with amines to sharpen peaks. |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | ACN provides lower backpressure and sharper peaks than MeOH for aromatics. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Temperature | 30°C | Controls viscosity and retention time reproducibility. |

| Detection | UV 210 nm (Primary), 254 nm (Secondary) | 210 nm detects the amide/carbonyl; 254 nm leverages the dimethoxy-phenyl ring. |

Gradient Profile:

-

0-2 min: 20% B (Isocratic hold to elute polar salts/solvents)

-

2-15 min: 20%

80% B (Linear gradient) -

15-18 min: 80%

95% B (Column wash) -

18-22 min: 20% B (Re-equilibration)

Critical Impurity Markers:

-

Des-Boc (Free Amine): Elutes earlier (more polar).

-

Benzyl-esters: If benzyl protection was used during synthesis, these elute later (highly lipophilic).

-

Boc-Tyrosine derivatives: If starting material was impure, monomethoxy variants may appear close to the main peak.

Dimension II: Enantiomeric Purity (Chiral HPLC)

Objective: Determine Enantiomeric Excess (%ee). The L-isomer is the active pharmaceutical ingredient (API); the D-isomer is a potent impurity.

The "Three-Point Interaction" Logic

Reverse phase C18 cannot distinguish enantiomers. We require a Chiral Stationary Phase (CSP) that offers a "three-point interaction" (H-bonding,

-

Selection: Polysaccharide-based columns (Amylose or Cellulose tris-carbamates) are the gold standard for N-protected amino acids.

-

Mobile Phase Physics: We use Normal Phase conditions.[1] The non-polar hexane environment forces the polar analyte to interact strongly with the polar chiral selector in the column grooves.

Experimental Protocol B: Normal Phase Chiral Separation

| Parameter | Specification | Rationale |

| Column | Daicel Chiralpak AD-H or IA (Amylose-based), 5 µm, 4.6 x 250 mm | Amylose derivatives show superior selectivity for phenyl-ring containing amino acids. |

| Mobile Phase | n-Hexane / Isopropanol / TFA (90 : 10 : 0.1 v/v/v) | Critical: TFA is mandatory. Without it, the carboxylic acid drags on the column, destroying resolution. |

| Flow Rate | 1.0 mL/min | Optimized for mass transfer in normal phase. |

| Detection | UV 230 nm or 254 nm | Avoid 210 nm (Hexane/IPA cutoff is poor); use the aromatic ring absorption. |

| System Suitability | Resolution ( | Baseline separation is required for accurate integration of the minor (D) peak. |

Calculation:

Dimension III: Absolute Assay (qNMR)

Objective: Determine the "Net Peptide Content" (Weight % purity). Note: A sample can be 99.9% pure by HPLC (Area %) but only 85% pure by weight if it contains residual solvent, water, or inorganic salts.

The Internal Standard Methodology

We utilize Quantitative NMR (qNMR) .[2][3] Unlike chromatography, NMR signal intensity is directly proportional to the molar ratio of nuclei, independent of the extinction coefficient.

Experimental Protocol C: H-qNMR

-

Internal Standard (IS): Maleic Acid (Traceable Standard). High purity, non-hygroscopic, distinct singlet at

6.2 ppm (does not overlap with aromatics). -

Solvent: DMSO-

. Ensures complete solubility of both the Boc-amino acid and the IS. -

Procedure:

-

Weigh ~20 mg of Sample (

) and ~10 mg of IS ( -

Dissolve in 0.6 mL DMSO-

. -

Acquire

H NMR with

-

-

Integration:

-

Integrate the Maleic Acid singlet (2H).

-

Integrate the Boc-methyl protons (9H, singlet at

1.4 ppm) or the Aromatic protons (2H).

-

Calculation:

- : Integral Area[4][5]

- : Number of protons (e.g., 9 for Boc, 2 for Maleic)

- : Molecular Weight

- : Mass weighed

- : Purity of Internal Standard

Integrated Analytical Workflow

The following diagram illustrates the decision logic for releasing a batch of this compound for synthesis.

Figure 1: The "Gatekeeper" workflow ensures no impure material enters the expensive peptide synthesis cycle.

References

-

International Conference on Harmonisation (ICH). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[6][7][8] (2000).[7] Retrieved from

-

Daicel Corporation. Chiral Separation of N-Protected Amino Acids. Application Note. Retrieved from

-

Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005). Retrieved from

-

Sigma-Aldrich (Merck). this compound Product Specification & Analysis. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for differen… [ouci.dntb.gov.ua]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]

- 7. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Efficiency Incorporation of Boc-3,5-Dimethoxy-L-phenylalanine via Solid Phase Peptide Synthesis

Abstract & Physiochemical Relevance

The incorporation of Boc-3,5-Dimethoxy-L-phenylalanine (Boc-3,5-diOMe-Phe-OH) into bioactive peptides represents a strategic modification in medicinal chemistry. Structurally, the 3,5-dimethoxy substitution pattern creates an electron-rich aromatic ring that mimics Tyrosine or Phenylalanine but alters the local electrostatic potential and hydrogen-bonding capabilities without introducing an ionizable proton (unlike Tyr).

These modifications are critical for:

-

Metabolic Stability: Blocking metabolic hot-spots on the phenyl ring.

-

Receptor Selectivity: The methoxy groups act as weak hydrogen bond acceptors, potentially increasing affinity for specific G-protein coupled receptors (GPCRs).

-

Hydrophobic Tuning: altering the

of the peptide to improve membrane permeability.

However, the electron-donating nature of the methoxy groups activates the phenyl ring, making it susceptible to electrophilic aromatic substitution (EAS) during acidolytic deprotection steps. This guide details a robust Boc-chemistry protocol designed to mitigate these side reactions.

Pre-Synthesis Considerations

Chemical Handling[1][2][3][4]

-

Storage: Store Boc-3,5-diOMe-Phe-OH at +2°C to +8°C in a desiccator.

-

Solubility: The amino acid is readily soluble in DMF and DCM. If aggregation is observed during dissolution, add 10% (v/v) DMSO, though this is rarely necessary for this analog.

Resin Selection

For Boc chemistry, the choice of resin dictates the C-terminal functionality and stability.

| Target C-Terminus | Recommended Resin | Linker Stability | Notes |

| Carboxylic Acid | PAM Resin | High | Phenylacetamidomethyl (PAM) linkers are stable to TFA, preventing premature chain loss during the repetitive Boc removal cycles. |

| Amide | MBHA Resin | High | 4-Methylbenzhydrylamine (MBHA) yields amides upon HF cleavage. Ideal for mimicking native peptide hormones. |

| Ester/Alcohol | Merrifield Resin | Moderate | Classical resin; risk of premature cleavage if the peptide sequence is long (>15 residues). |

Protocol 1: The Boc-SPPS Cycle

Standardized for 0.1 mmol scale.

Core Directive: The "Soft" Activation

Because the 3,5-dimethoxy ring is electron-rich, it is prone to racemization if over-activated. We recommend DIC/Oxyma over phosphonium salts (HBTU/HATU) for this specific coupling to minimize the risk of oxazolone formation, although HBTU is acceptable if base equivalents are strictly controlled.

Step-by-Step Workflow

-

Swelling: Swell resin in DCM (20 min) followed by DMF (20 min).

-

Boc Deprotection (The Acid Step):

-

Treat resin with 50% TFA in DCM containing 1% Anisole (v/v).

-

Duration: 1 min pre-wash, followed by 20 min reaction.

-

Expert Insight: The addition of Anisole here is non-standard but critical. It acts as a "pre-scavenger" to trap any tert-butyl cations generated immediately upon Boc removal, preventing them from alkylating the electron-rich dimethoxy ring.

-

-

Washing: DCM (3x), MeOH (1x), DCM (3x).

-

Neutralization:

-

Treat with 10% DIEA in DCM (2 x 2 min).

-

Wash with DMF (3x).

-

-

Coupling (The Incorporation):

-

Monitoring: Perform Kaiser Test. If not blue-free, re-couple using HBTU/DIEA (2.0 eq).

Visualization: The Boc Cycle

Figure 1: Optimized Boc-SPPS cycle emphasizing the inclusion of anisole during deprotection to protect the electron-rich side chain.

Critical Insight: The Cation Trap Mechanism

Why this specific protocol?

In standard Boc chemistry, the removal of the Boc group generates a tert-butyl cation (

Normally, these cations are volatile or washed away. However, 3,5-dimethoxy-L-phenylalanine possesses a highly activated aromatic ring (similar to resorcinol derivatives). The methoxy groups donate electron density into the ring (ortho/para directors), making the ring a "nucleophile" that attracts the electrophilic

Consequence: Without scavengers, you will observe mass shifts of +56 Da (mono-alkylation) or +112 Da (di-alkylation) on the phenyl ring in your final MS analysis.

Solution: The "High-Scavenger" strategy employed in the cleavage protocol below is mandatory, not optional.

Protocol 2: Cleavage and Final Deprotection

Caution: This step utilizes Hydrogen Fluoride (HF) or TFMSA.[2][6] HF is extremely hazardous and requires specialized Teflon apparatus and training.

Method A: High-HF Cleavage (Gold Standard)

This method ensures complete removal of the peptide from the resin and removal of benzyl-based side-chain protection (e.g., if Bzl, Z, or Bom groups are present on other residues).

-

Preparation: Dry the peptide-resin thoroughly under high vacuum (overnight).

-

Scavenger Cocktail Preparation:

-

p-Cresol: 1.0 mL (Primary cation scavenger)[5]

-

p-Thiocresol: 0.2 g (Prevents oxidation of Met/Cys and scavenges alkyl halides)

-

Anisole: 1.0 mL (Protects the dimethoxy ring)

-

Ratio: 10 mL HF per 1 g resin. Scavengers should constitute ~10-15% of the total volume.

-

-

Reaction:

-

Cool the reaction vessel to -78°C (Dry ice/Acetone).

-

Distill anhydrous HF into the vessel.

-

Warm to 0°C (Ice bath) and stir for 60 minutes .

-

Note: Do not exceed 0°C. Higher temperatures increase the risk of O-demethylation of the methoxy groups (converting methoxy-Phe to DOPA analogs).

-

-

Work-up:

-

Evaporate HF under a stream of nitrogen (into a KOH trap).

-

Precipitate peptide with cold Diethyl Ether.

-

Wash precipitate 3x with Ether to remove scavengers.

-

Dissolve peptide in 50% Acetic Acid/Water or 0.1% TFA/Water and lyophilize.

-

Visualization: Cleavage Decision Flow

Figure 2: HF Cleavage workflow highlighting the critical scavenger addition step.

Analytical Characterization

Upon completion, the peptide should be analyzed via RP-HPLC and ESI-MS.

| Parameter | Expectation | Troubleshooting |

| Retention Time | Slightly later than native Phe analogs. | Methoxy groups increase hydrophobicity compared to OH (Tyr) but are more polar than H (Phe). |

| Mass Spectrum | Expected MW. | +56 Da: t-Butyl alkylation (Scavenger failure). -14 Da: O-demethylation (HF reaction too hot). |

| UV Absorbance | Distinctive shoulder around 270-280 nm due to alkoxy auxochromes. |

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180–193. Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of acid-labile protecting groups with trifluoromethanesulfonic acid: Mechanisms and application. International Journal of Peptide and Protein Research, 12(5), 258–268. Link

-

Sigma-Aldrich. (2023). 3,4-dimethoxy-L-phenylalanine Product Specification and Handling. Link

Sources

Application Note: High-Fidelity Incorporation of Boc-3,5-Dimethoxy-L-phenylalanine in Boc-SPPS

Topic: Solid-phase peptide synthesis (SPPS) using Boc-3,5-Dimethoxy-L-phenylalanine. Content Type: Application Note & Protocol Guide. Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists.

Abstract

The incorporation of 3,5-Dimethoxy-L-phenylalanine (3,5-diOMe-Phe) into bioactive peptides offers unique physicochemical properties, including enhanced hydrophobicity and specific

Strategic Considerations & Mechanism

The Challenge: Electrophilic Aromatic Substitution

In standard Boc-SPPS, the removal of side-chain protecting groups (benzyl esters, ethers, Z-groups) and the final resin cleavage generates reactive carbocations (benzyl

-

Standard Phe: The phenyl ring is relatively unreactive and stable to these cations.

-

3,5-diOMe-Phe: The two methoxy groups are strong ortho/para directors (activators).[1] They increase the electron density of the ring, making it a nucleophile that competes with the scavengers.

-

Risk: Irreversible alkylation of the 3,5-diOMe-Phe ring by carbocations, leading to mass shifts (+56 Da for

-Bu, +90 Da for Bzl) and difficult-to-separate impurities.[1]

The Solution: The "Low-High" HF Strategy

To prevent this, we utilize a two-stage cleavage mechanism:

-

Low HF (S_N2 Regime): A mixture of HF, Dimethyl Sulfide (DMS), and p-Cresol.[2] The high concentration of DMS promotes removal of protecting groups via an S_N2 mechanism, which avoids the formation of free carbocations.

-

High HF (S_N1 Regime): Standard high-concentration HF is used briefly only to cleave the peptide-resin anchorage and stubborn groups (e.g., Arg(Tos)), after the bulk of alkylating agents have been safely removed.

Material Specifications

| Component | Specification | Role |

| Amino Acid | This compound | Target Building Block.[1][3] MW: ~325.36 g/mol . |

| Resin | PAM (for acids) or MBHA (for amides) | Stable to TFA; cleavable by HF. |

| Activator | HBTU or DIC/HOBt | Standard coupling. No extreme steric hindrance observed. |

| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) | Required for Boc/Bzl strategy.[4] |

| Scavengers | p-Cresol, Dimethyl Sulfide (DMS), Anisole | Critical for quenching carbocations.[1][5] |

Experimental Protocol

Resin Loading & Swelling

-

Resin Selection: Use Boc-Phe-PAM resin (pre-loaded) or functionalize Aminomethyl resin with a PAM linker.[1]

-

Swelling: Swell resin in DCM for 30 minutes, then wash 3x with DMF.

Peptide Elongation Cycle (Boc Chemistry)

Perform the following cycle for each amino acid.

| Step | Reagent | Duration | Mechanism |

| 1. Deprotection | 50% TFA in DCM | 1 min (flow) + 20 min (batch) | Removes N- |

| 2. Wash | DCM (x3), IPA (x2), DCM (x3) | 1 min each | Removes excess TFA and collapsed resin structure. |

| 3. Neutralization | 10% DIEA in DMF | 2 x 2 min | Neutralizes TFA salt ( |

| 4. Coupling | Boc-3,5-diOMe-Phe-OH (3 eq) + HBTU (2.9 eq) + DIEA (6 eq) | 45 - 60 min | Amide bond formation.[1] Monitor via Kaiser Test. |

| 5. Wash | DMF (x3), DCM (x3) | 1 min each | Removes excess reagents. |

Critical Note: During the TFA deprotection of the residue immediately following 3,5-diOMe-Phe, the

-butyl cations generated are a risk. Ensure efficient flow washing to remove TFA/isobutylene quickly.

Cleavage & Side-Chain Deprotection (Low-High HF)

Safety Alert: HF is extremely hazardous.[1] Use a specialized Teflon/Kel-F vacuum line and full PPE.[1]

Phase A: Low HF (Protecting Group Removal)

-

Preparation: Dry the peptide-resin completely under high vacuum.

-

Cocktail: Prepare a mixture of HF : DMS : p-Cresol (25 : 65 : 10 v/v) .

-

Reaction:

-

Condense the mixture onto the resin at -78°C.

-

Warm to 0°C and stir for 2 hours .

- ), shifting the mechanism from S_N1 (carbocation) to S_N2. The benzyl/Boc groups are transferred to the DMS (forming sulfonium salts) rather than attacking the 3,5-diOMe-Phe ring.

-

-

Evaporation: Evaporate HF and DMS under high vacuum at 0°C. Wash the resin with EtOAc to remove cleaved protecting group adducts.

Phase B: High HF (Resin Cleavage)[1]

-

Cocktail: Recharge the vessel with HF : p-Cresol (90 : 10 v/v) .

-

Note: Anisole can be used, but p-Cresol is often preferred as it mimics the tyrosine/phenol structure.

-

-

Reaction: Stir at 0°C for 45 minutes .

-

Work-up:

-

Evaporate HF completely.

-

Precipitate crude peptide in cold Diethyl Ether.

-

Centrifuge, wash pellet 3x with Ether.

-

Dissolve in 10% Acetic Acid/Water and lyophilize.

-

Visualization of Workflows

Diagram 1: Optimized Boc Cycle for Sensitive Residues

This flow illustrates the standard cycle with critical checkpoints for the 3,5-diOMe-Phe residue.

Caption: Standard Boc cycle. Note that Step 1 generates electrophiles; efficient washing is required to protect the electron-rich ring.

Diagram 2: Low-High HF Cleavage Strategy

This diagram details the specific cleavage protocol required to prevent alkylation of the dimethoxy-phenyl ring.

Caption: The Low-High HF protocol minimizes carbocation generation (Phase 1) before final resin cleavage (Phase 2).[1]

Analytical Validation & Troubleshooting

HPLC & MS Analysis[7][9][10]

-

Retention Time: Expect the 3,5-diOMe-Phe containing peptide to elute later than the native Phe analog due to the hydrophobic methoxy groups.

-

Mass Spec Check:

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Yield | Aggregation during coupling | Use "Magic Mixture" (DCM/DMF/NMP) or double couple.[1] |

| +56 Da Adducts | Add 1% DTE or Indole to the TFA deprotection solution. | |

| +106 Da Adducts | Benzyl cation attack (from Bzl protection) | Ensure strict adherence to Low HF protocol (high DMS conc). |

| Incomplete Coupling | Steric hindrance | Switch to HATU/HOAt; extend coupling time to 2 hours. |

References

-

Merrifield, R. B. (1963).[9] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link[1]

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link[1]

-

Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3‐4), 180-193. Link[1]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link[1]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.org [mdpi.org]

- 9. peptide.com [peptide.com]

Coupling protocols for Boc-3,5-Dimethoxy-L-phenylalanine in peptide synthesis

Application Note: High-Efficiency Coupling and Cleavage Protocols for Boc-3,5-Dimethoxy-L-phenylalanine

Executive Summary

This compound (Boc-3,5-dmPhe) is a non-canonical amino acid utilized to modulate peptide hydrophobicity,

-

Electronic Activation: The methoxy groups are electron-donating, making the aromatic ring highly nucleophilic. This creates a critical risk of electrophilic aromatic substitution (alkylation) by carbocations (benzyl/t-butyl) generated during acidolytic cleavage (HF/TFMSA).

-

Steric Hindrance: The 3,5-substitution pattern increases the hydrodynamic radius of the side chain compared to native Phe, potentially slowing coupling kinetics.

This guide provides a validated protocol for incorporating Boc-3,5-dmPhe using Boc/Benzyl (Boc/Bzl) chemistry , with a specific focus on the "Low-High" HF cleavage method to preserve the electron-rich aromatic ring.

Physicochemical Considerations & Reagent Selection

Coupling Reagent Strategy

For valuable non-canonical amino acids, the priority is high coupling efficiency with minimal racemization. Standard carbodiimides (DCC) are often too slow, leading to side reactions.

| Reagent System | Activation Mechanism | Suitability for Boc-3,5-dmPhe | Notes |

| DIC / Oxyma Pure | Carbodiimide / Oxime | Recommended (Standard) | Excellent suppression of racemization; safer than HOBt (non-explosive). |

| HATU / HOAt / TMP | Uronium / Aza-benzotriazole | Recommended (Difficult) | Highest reactivity for hindered sequences. Use Collidine or TMP (bases) to prevent racemization. |

| HBTU / DIEA | Uronium / Benzotriazole | Use with Caution | Slower activation can lead to guanidinylation of the N-terminus if the coupling is sluggish. |

The "Scavenger Conundrum"

In Boc chemistry, the final cleavage utilizes anhydrous Hydrogen Fluoride (HF).[1][2][3] This generates

Critical Rule: Never use standard "neat" HF. You must use a high-scavenger "Low-High" protocol.

Experimental Protocols

Protocol A: Solid-Phase Coupling (SPPS)

Pre-requisites:

-

Resin: MBHA (for amides) or PAM (for acids). Swelling: DCM (30 min).

-

Scale: 0.1 mmol (Example).

Workflow:

-

Deprotection: Treat resin with 50% TFA in DCM (2 x 1 min, 1 x 20 min).

-

Note: The methoxy groups are stable to TFA.

-

-

Wash: DCM (3x), IPA (2x), DCM (3x).

-

Neutralization: 5% DIEA in DCM (2 x 2 min). Wash with DCM (3x).

-

Validation: Kaiser Test (Ninhydrin) should be dark blue (positive).

-

-

Activation (DIC/Oxyma Method):

-

Dissolve Boc-3,5-dmPhe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

-

Add DIC (3.0 eq).

-

Pre-activation: Allow to react for 2–3 minutes (solution turns yellow/orange).

-

-

Coupling:

-

Add the pre-activated mixture to the resin.

-

Agitate at Room Temperature for 60–90 minutes .

-

-

Monitoring:

-

Perform Kaiser Test. If not yellow (negative), recouple using HATU/HOAt/Collidine .

-

Protocol B: The "Low-High" HF Cleavage (CRITICAL)

This two-stage method is the industry standard for protecting electron-rich aromatics (Tam et al., 1983).

Safety Warning: Anhydrous HF is fatal upon contact. Use a dedicated Teflon/Kel-F HF line in a functioning fume hood with full PPE (face shield, neoprene gloves).

Stage 1: Low HF (Removal of side-chain protecting groups via

-

Cocktail Preparation: Mix HF : DMS : p-Cresol in a ratio of 25 : 65 : 10 (v/v).

-

DMS (Dimethyl sulfide) acts as the bulk solvent and reduces the acidity function (

), shifting the mechanism from

-

-

Reaction: Distill HF into the reaction vessel containing the resin and scavengers at -78°C.

-

Incubation: Warm to 0°C and stir for 2 hours .

-

Evacuation: Evaporate HF and DMS under high vacuum. Wash the resin with DCM and EtOAc to remove cleaved protecting groups and sulfonium salts.[3]

Stage 2: High HF (Cleavage of peptide from resin) [2]

-

Cocktail Preparation: Mix HF : p-Cresol in a ratio of 90 : 10 (v/v).

-

Note: Most carbocation sources were removed in Stage 1.

-

-

Reaction: Distill HF into the vessel at -78°C.

-

Incubation: Warm to 0°C and stir for 45–60 minutes .

-

Work-up: Evaporate HF. Precipitate peptide in cold diethyl ether. Centrifuge and lyophilize from water/acetonitrile.

Visualization of Workflows

Figure 1: SPPS Coupling Decision Matrix

This diagram illustrates the logical flow for coupling Boc-3,5-dmPhe, including decision nodes for difficult sequences.

Caption: Workflow for Boc-3,5-dmPhe incorporation. Note the recoupling loop using HATU for difficult sequences.

Figure 2: The "Low-High" HF Cleavage Mechanism

This diagram details the protection mechanism preventing alkylation of the 3,5-dimethoxy ring.

Caption: The Low-High HF strategy separates deprotection (SN2) from cleavage (SN1) to protect the aromatic ring.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance of methoxy groups. | Switch to HATU/HOAt (1.0 eq) with TMP (2.0 eq). Increase temperature to 50°C (microwave assisted) for max 10 mins. |

| Racemization | Over-activation or excessive base. | Avoid HBTU/DIEA. Use DIC/Oxyma (neutral pH activation). If using HATU, use Collidine instead of DIEA. |

| Alkylation (Mass +56, +90) | MANDATORY: Switch to "Low-High" HF protocol. Ensure p-Cresol and DMS are fresh. | |

| Low Solubility | Hydrophobicity of dimethoxy-Phe. | Use NMP or DMSO/DMF (1:1) as the coupling solvent instead of pure DMF. |

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4] Journal of the American Chemical Society.

-

ThermoFisher Scientific. (n.d.). N-Boc-L-phenylalanine Product Overview. ThermoFisher Chemicals.

Sources

Application Note: Precision Deprotection of Boc-3,5-Dimethoxy-L-phenylalanine